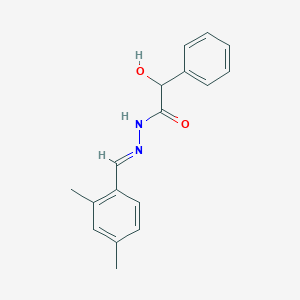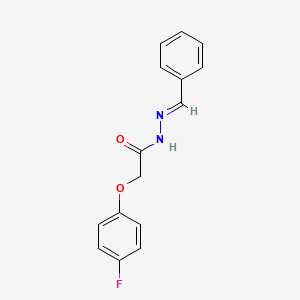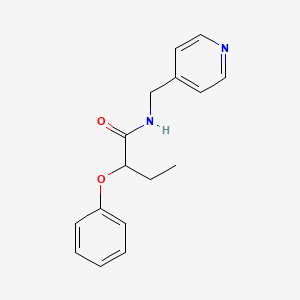![molecular formula C17H24N2O3 B3866619 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B3866619.png)
3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide
Descripción general
Descripción
3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide, also known as MMMPA, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MMMPA is a member of the acrylamide family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including protein kinase C and cyclooxygenase-2. It also appears to modulate the activity of several signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to exhibit a range of biochemical and physiological effects in various cell types. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has also been shown to reduce the production of inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory effects. In animal models, 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to improve cognitive function and reduce neuronal damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide for lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to work with in vitro and in vivo experiments. However, 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide is not very stable in solution and can degrade over time, which can affect its biological activity. Additionally, 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has not been extensively studied in humans, so its safety and efficacy in clinical trials is not yet known.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Parkinson’s and Alzheimer’s disease. Another area of research is the development of more stable analogs of 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide that could be used in clinical trials. Finally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide and its potential therapeutic applications in cancer and other diseases.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has also been shown to have neuroprotective effects in animal models of Parkinson’s disease and Alzheimer’s disease.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-16-6-3-15(4-7-16)5-8-17(20)18-9-2-10-19-11-13-22-14-12-19/h3-8H,2,9-14H2,1H3,(H,18,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUYNSCOGQWQR-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(2-ethoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B3866547.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866553.png)
![butyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3866557.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3866564.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3866570.png)

![2-naphthaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3866587.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866589.png)



![4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B3866625.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3866631.png)